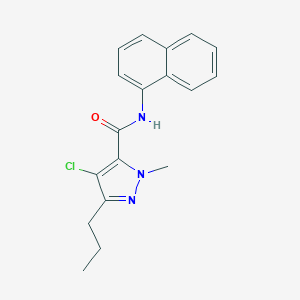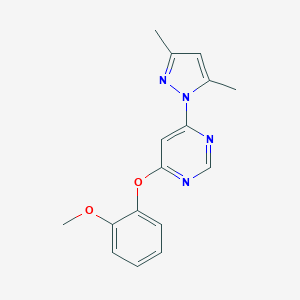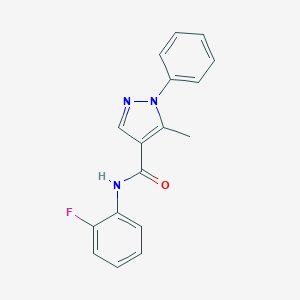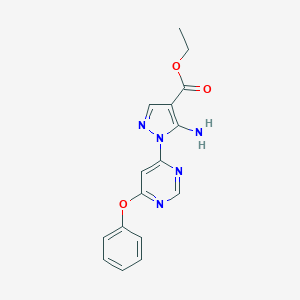![molecular formula C14H9Cl2FN2O3 B287680 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime, also known as DFP-10917, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, the formation of amyloid beta plaques, and the growth of bacteria. 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has also been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid beta plaques. Additionally, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the activity of bacterial enzymes that are involved in the synthesis of cell wall components.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to have various biochemical and physiological effects. In cancer cells, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to reduce oxidative stress and prevent the formation of amyloid beta plaques. In infectious diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of bacteria and prevent the synthesis of cell wall components.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cells, protect neurons from oxidative stress, and inhibit the growth of bacteria. However, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime. Another potential direction is the study of the structure-activity relationship of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime, which can provide insights into the molecular mechanisms of its action. Additionally, the study of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime in animal models can provide further insights into its potential applications in various diseases.
Synthesemethoden
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form 2-methoxybenzaldehyde oxime. The second step involves the reaction of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid with thionyl chloride to form 2,6-dichloro-5-fluoro-3-pyridineyl chloride. The final step involves the reaction of 2-methoxybenzaldehyde oxime with 2,6-dichloro-5-fluoro-3-pyridineyl chloride to form 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime.
Wissenschaftliche Forschungsanwendungen
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has shown potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neurodegenerative diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In infectious diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
Produktname |
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime |
|---|---|
Molekularformel |
C14H9Cl2FN2O3 |
Molekulargewicht |
343.1 g/mol |
IUPAC-Name |
[(E)-(2-methoxyphenyl)methylideneamino] 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H9Cl2FN2O3/c1-21-11-5-3-2-4-8(11)7-18-22-14(20)9-6-10(17)13(16)19-12(9)15/h2-7H,1H3/b18-7+ |
InChI-Schlüssel |
GHBKTEADALXWKL-CNHKJKLMSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/OC(=O)C2=CC(=C(N=C2Cl)Cl)F |
SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Kanonische SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)






![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)